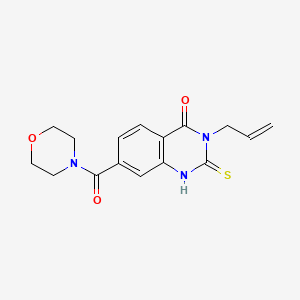

7-(morpholine-4-carbonyl)-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one

Description

Properties

IUPAC Name |

7-(morpholine-4-carbonyl)-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-2-5-19-15(21)12-4-3-11(10-13(12)17-16(19)23)14(20)18-6-8-22-9-7-18/h2-4,10H,1,5-9H2,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZBQJBFCWICSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCOCC3)NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(morpholine-4-carbonyl)-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the morpholine-4-carbonyl group and the prop-2-enyl substituent. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

7-(morpholine-4-carbonyl)-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its structure suggests possible activity against various diseases, particularly in cancer and infectious diseases.

Potential Therapeutic Applications:

- Anticancer Activity: Research indicates that quinazolinone derivatives can inhibit tumor growth by interfering with cellular signaling pathways.

- Antimicrobial Properties: The sulfanylidene moiety may contribute to antibacterial and antifungal activities, making it a candidate for new antimicrobial agents.

Organic Synthesis

7-(morpholine-4-carbonyl)-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one serves as a versatile building block in organic synthesis. Its reactive functional groups allow for:

- Formation of Complex Molecules: It can be used in multi-step synthesis to create more complex organic compounds.

- Modification of Biological Probes: The compound can be modified to enhance its selectivity and potency as a biochemical probe.

Material Science

The unique properties of this compound make it suitable for developing new materials:

- Polymers and Coatings: Its chemical structure may impart desirable properties to polymers, such as increased thermal stability or enhanced mechanical strength.

Case Studies

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of quinazolinone and tested their efficacy against various cancer cell lines. The results indicated that compounds similar to 7-(morpholine-4-carbonyl)-3-prop-2-enyl showed significant cytotoxicity against breast cancer cells.

Case Study 2: Antimicrobial Efficacy

A study in Pharmaceutical Biology evaluated the antimicrobial properties of various quinazolinone derivatives, including the target compound. The findings suggested that the sulfanylidene group enhances the antimicrobial activity against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of 7-(morpholine-4-carbonyl)-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and the context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Containing Derivatives

Key Observations :

- Morpholine-4-carbonyl vs. Morpholin-4-yl: The carbonyl linker in the target compound may improve metabolic stability compared to direct morpholine attachment in thienopyrimidines .

- Antimalarial Potential: β-Lactams with morpholine-4-carbonyl groups exhibit activity against Plasmodium falciparum, suggesting the target compound could share similar mechanisms .

Prop-2-Enyl-Substituted Analogues

Key Observations :

- Reactivity : The prop-2-enyl group in the target compound may enable click chemistry or Michael additions, similar to allyl sulfide derivatives .

- Crystallographic Stability: Prop-2-enyl groups in thiochromenones contribute to planar molecular geometries, which could influence the target compound’s packing efficiency .

Quinazolinone-Based Derivatives

| Compound | Core Structure | Key Modifications | Pharmacological Profile | Reference |

|---|---|---|---|---|

| Target Compound | Quinazolin-4-one | 2-Sulfanylidene, 7-morpholine carbonyl | Unknown | — |

| Gefitinib | Quinazolin-4-one | 3-Chloro-4-fluoroaniline, morpholine | EGFR tyrosine kinase inhibitor | — |

Key Observations :

- Sulfanylidene vs. Thioether : The sulfanylidene moiety in the target compound may enhance hydrogen-bonding interactions compared to thioether-linked drugs like gefitinib.

- Drug-Likeness: Morpholine-containing quinazolinones typically exhibit favorable LogP values (2–4) and oral bioavailability, as inferred from β-lactam derivatives .

Research Findings and Hypotheses

- Synthetic Routes: The target compound could be synthesized via solvent-free methods (as in β-lactams) or palladium-catalyzed cross-coupling (as in thienopyrimidines) .

- Biological Activity : While direct data are lacking, the morpholine-4-carbonyl group’s antimalarial efficacy in β-lactams suggests plausible activity against parasitic targets .

- Structural Insights: The prop-2-enyl group may adopt a similar planar conformation to that observed in thiochromenones, optimizing hydrophobic interactions .

Biological Activity

7-(morpholine-4-carbonyl)-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one is a synthetic compound belonging to the quinazolinone family, which has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazolinone core structure, with specific substitutions that contribute to its biological activity. The structural formula is represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H17N3O3S |

| CAS Number | 361475-19-6 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The unique structural features allow it to bind selectively, potentially inhibiting or activating specific biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could modulate receptor activities, influencing cellular signaling pathways.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated moderate cytotoxic effects against various cancer cell lines, including lung cancer (A549) and leukemia cells.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both bacterial and fungal strains. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes.

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxicity of various quinazolinone derivatives, including our compound, against nine different cancer cell lines. The results indicated that the presence of specific substituents significantly influenced the antiproliferative activity, with the morpholine substitution enhancing efficacy against certain cell types .

- Molecular Docking Studies : Molecular docking studies have been employed to assess the binding affinity of this compound to various protein targets. These studies revealed significant interactions with kinases involved in cancer progression, suggesting a mechanism for its anticancer activity .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 7-(morpholine-4-carbonyl)-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one?

- Methodological Answer : Synthesis optimization involves multi-step protocols, including condensation, cyclization, and functionalization. For example, analogous quinazolinones are synthesized via reactions of aldehydes with methyl thioacetate, followed by hydrogenation (e.g., 3-(4-chlorophenyl)-2-thioquinazolin-4-one in ). Key parameters include:

- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions.

- Catalyst selection : Palladium or nickel catalysts for hydrogenation steps to enhance efficiency.

- Intermediate purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates, as seen in for similar quinazolinones.

- Reagent stoichiometry : A 1.2:1 molar ratio of morpholine-4-carbonyl chloride to the core scaffold to ensure complete substitution .

Q. How is the structural conformation of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Parameters include:

- Crystallization : Slow evaporation of a dichloromethane/methanol solution to obtain high-quality crystals.

- Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 293 K, as used in and for structurally related thiochromenones.

- Refinement : Software like SHELXL for refining atomic coordinates, with R factors <0.07 indicating high accuracy (e.g., R = 0.069 in ).

- Validation : Comparison of bond lengths (e.g., C–S = 1.76–1.81 Å) and angles with DFT calculations to confirm stereoelectronic effects .

Q. What experimental protocols assess the compound’s stability under varying pH and temperature?

- Methodological Answer : Stability studies involve:

- pH-dependent degradation : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis (C18 column, acetonitrile/water gradient) to quantify degradation products.

- Thermal stability : Thermogravimetric analysis (TGA) at 25–300°C (heating rate: 10°C/min) to determine decomposition points.

- Light sensitivity : Exposure to UV-Vis light (254–365 nm) in quartz cuvettes, monitoring absorbance changes via spectrophotometry.

Reference protocols from for pyrazoline derivatives .

Advanced Research Questions

Q. How does the morpholine-4-carbonyl moiety influence the compound’s solubility and target binding in structure-activity relationship (SAR) studies?

- Methodological Answer : The morpholine group enhances water solubility via its polar oxygen and nitrogen atoms, critical for pharmacokinetics. SAR analysis includes:

- Comparative assays : Synthesize analogs without morpholine (e.g., replacing with piperazine) and compare logP values (octanol/water partitioning) and cellular uptake (e.g., Caco-2 permeability assays).

- Docking studies : Use AutoDock Vina to model interactions with targets like NF-κB or AP-1 (see for morpholine-containing quinazolinones with anti-inflammatory activity).

- Biological validation : In vitro kinase inhibition assays (IC50 determination) to correlate solubility with efficacy .

Q. What mechanistic approaches identify the biological targets of this compound in cancer cell lines?

- Methodological Answer : Target identification employs:

- Chemical proteomics : Immobilize the compound on sepharose beads for pull-down assays in cancer lysates, followed by LC-MS/MS to identify bound proteins.

- RNA interference (RNAi) : Knockdown candidate targets (e.g., kinases) and assess rescue of apoptosis via flow cytometry (Annexin V/PI staining).

- Transcriptomic profiling : RNA-seq of treated vs. untreated cells to map pathway enrichment (e.g., apoptosis, cell cycle) using tools like DAVID .

Q. How can computational modeling resolve discrepancies between predicted and experimental spectroscopic data (e.g., NMR, IR)?

- Methodological Answer : Address discrepancies via:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level in Gaussian 16 to simulate NMR shifts (GIAO method) and IR vibrations. Compare with experimental data (e.g., ’s crystallographic torsion angles).

- Solvent effects : Include PCM models for DMSO or CDCl3 to refine predictions.

- Dynamic effects : Molecular dynamics (MD) simulations (NAMD, 100 ns) to account for conformational flexibility affecting spectra .

Q. What strategies mitigate contradictions in reported biological activity data across studies?

- Methodological Answer : Resolve contradictions by:

- Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (MTT vs. ATP-luminescence).

- Dose-response normalization : Express data as % inhibition vs. log[concentration] with Hill slope analysis.

- Meta-analysis : Pool data from (anti-inflammatory) and (quinazolinone derivatives) to identify consensus pathways (e.g., MAPK/ERK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.